2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol
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Overview
Description
2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol is an organic compound that belongs to the class of phenylethanolamines. These compounds are characterized by the presence of a phenyl group attached to an ethanolamine backbone. The presence of chloro and fluoro substituents on the phenyl ring, along with a methylamino group, gives this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol typically involves the following steps:
Halogenation: Introduction of chloro and fluoro substituents on the phenyl ring.
Amination: Introduction of the methylamino group.
Ethanolamine Formation: Formation of the ethanolamine backbone.
Industrial Production Methods
Industrial production methods may involve large-scale halogenation and amination reactions under controlled conditions. Catalysts and specific reaction conditions such as temperature and pressure are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylethanolamines.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents may enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. The methylamino group may also play a role in its activity by influencing its solubility and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-(methylamino)ethanol
- 2-(2-Fluorophenyl)-2-(methylamino)ethanol
- 2-(2-Chloro-6-fluorophenyl)-2-aminoethanol
Uniqueness
2-(2-Chloro-6-fluorophenyl)-2-(methylamino)ethanol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical and biological properties. The combination of these substituents with the methylamino group makes it distinct from other similar compounds.
Properties
Molecular Formula |
C9H11ClFNO |
---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11ClFNO/c1-12-8(5-13)9-6(10)3-2-4-7(9)11/h2-4,8,12-13H,5H2,1H3 |
InChI Key |
SZYYDIFLVQCFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CO)C1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
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